molecular formula C16H19NO2S B1344393 Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 904998-80-7

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B1344393
CAS No.: 904998-80-7
M. Wt: 289.4 g/mol
InChI Key: OJYRBYDHNTZJQT-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a dimethylphenyl group, and a propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylphenyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)8-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYRBYDHNTZJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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